

Preclinical Safety and Tolerability of ROC-325: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ROC-325
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Introduction

ROC-325 is a novel, orally bioavailable autophagy inhibitor that has demonstrated significant potential in preclinical models of various diseases, including acute myeloid leukemia (AML), renal cell carcinoma (RCC), and pulmonary hypertension.^[1] Developed as a more potent alternative to hydroxychloroquine (HCQ), **ROC-325** acts as a lysosomal autophagy inhibitor, demonstrating approximately 10-fold greater potency than HCQ in initial studies.^{[1][2]} This document provides a comprehensive overview of the publicly available preclinical data on the safety and tolerability of **ROC-325**, including experimental methodologies and a visualization of its mechanism of action. It is important to note that detailed, quantitative toxicology data from formal GLP (Good Laboratory Practice) studies are often proprietary and not fully available in the public domain. The information presented here is synthesized from published research papers.

Core Safety and Tolerability Profile

Preclinical studies have consistently reported that **ROC-325** is well-tolerated in animal models.^[2] The key safety and tolerability findings from in vivo studies are summarized below.

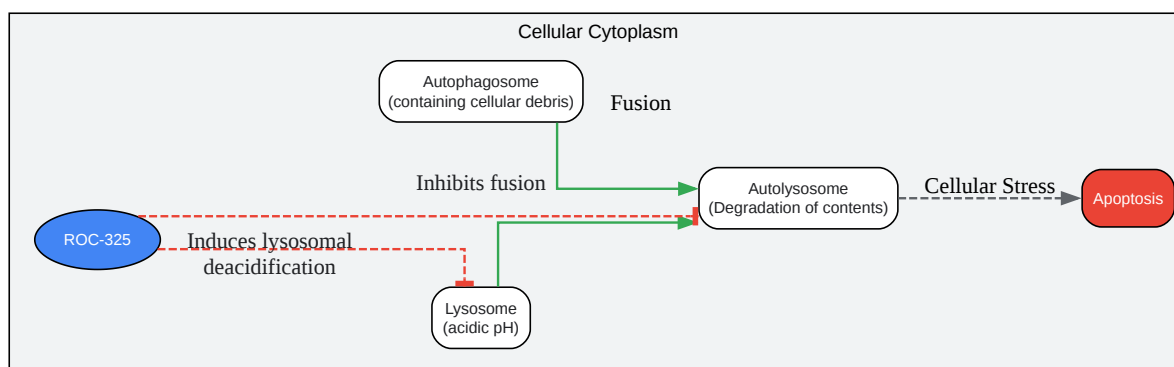
Quantitative and Qualitative Safety Data

While comprehensive toxicology reports with detailed clinical pathology and histopathology are not publicly available, published studies provide some key insights into the safety profile of **ROC-325**.

Parameter	Species	Model	Dosing Regimen	Observation	Citation
General Tolerability	Mouse	Renal Cell Carcinoma (786-0) Xenograft	25 mg/kg, 40 mg/kg, 50 mg/kg (Oral)	"Well tolerated"	[3]
Body Weight	Mouse	Acute Myeloid Leukemia (MV4-11) Xenograft	50 mg/kg/day (Oral, combination with azacitidine)	"Very well tolerated"; <5% mean transient reduction in body weight	[1]
Therapeutic Selectivity	In vitro	Human Acute Myeloid Leukemia (AML) cell lines vs. normal human CD34+ bone marrow cells	Dose-dependent	Strong therapeutic selectivity for AML cells with limited effects on normal bone marrow progenitors.	[1]
General Tolerability	Rat	Monocrotalin e-induced Pulmonary Hypertension	5 mg/kg and 25 mg/kg (Intraperitoneal, once daily)	No adverse effects on general well-being reported in the study.	

Mechanism of Action: Autophagy Inhibition

ROC-325 functions by disrupting the final stages of the autophagy pathway. It induces the deacidification of lysosomes, which are critical for the degradation of cellular waste.[3] This inhibition of lysosomal function prevents the fusion of autophagosomes with lysosomes to form autolysosomes. The result is an accumulation of autophagosomes and the autophagy substrate p62, ultimately leading to apoptosis in cancer cells.[3]



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Figure 1: Mechanism of action of **ROC-325** in the autophagy pathway.

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of **ROC-325** are not available in the public literature. However, based on the methodologies described in the published studies, the following experimental approaches were utilized.

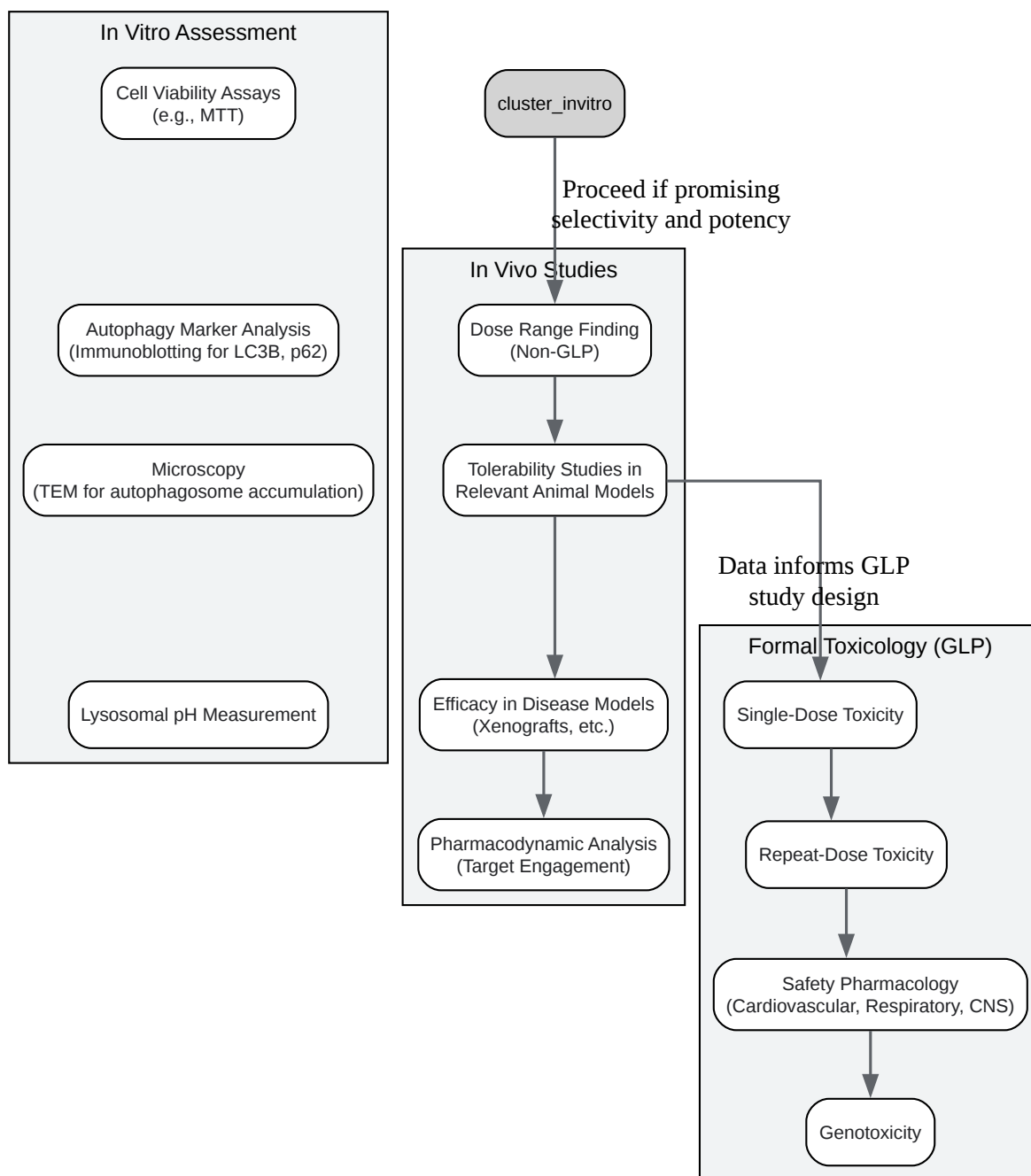
In Vitro Assays

- **Cell Viability Assays (MTT):** To determine the cytotoxic effects of **ROC-325** on cancer cell lines versus normal cells. AML cell lines (MOLM-13, MV4-11, HL-60, KG-1) and normal human CD34+ bone marrow cells were treated with varying concentrations of **ROC-325** for 72 hours, followed by quantification of cell viability.[1]

- Immunoblotting: To measure the levels of key autophagy markers. Cells were treated with **ROC-325** for 24 hours, and protein lysates were analyzed for LC3B and p62 levels to confirm the inhibition of autophagy.[1]
- Transmission Electron Microscopy (TEM): To visualize the accumulation of autophagosomes. MV4-11 AML cells were treated with 1 μ M **ROC-325** for 6 or 24 hours, and cellular structures were examined for the presence of autophagosomes with undegraded cargo.[1]
- Lysosomal pH Measurement: To assess the effect of **ROC-325** on lysosomal acidity. AML cells were treated with **ROC-325**, and LysoSensor Green was used with confocal microscopy and FACS to quantify changes in lysosomal pH.[1]

In Vivo Studies

- Xenograft Models: To evaluate the anti-tumor efficacy and tolerability of **ROC-325** in a living organism.
 - AML Model: NOD/SCID mice were injected with MV4-11 cells to establish a disseminated leukemia model. Mice were then treated with 50 mg/kg of **ROC-325** orally, once daily.[1]
 - RCC Model: Mice bearing 786-0 RCC xenografts were orally administered **ROC-325** at doses of 25, 40, and 50 mg/kg.[3]
- Disease Models:
 - Pulmonary Hypertension Model: Male Sprague-Dawley rats were injected with monocrotaline to induce pulmonary hypertension. One cohort of rats was treated with **ROC-325** (5 mg/kg or 25 mg/kg, intraperitoneally, once a day) as a preventive measure, while another cohort received the treatment after the establishment of the disease.
- Pharmacodynamic Assessments: To confirm the mechanism of action in vivo. Bone marrow and spleen specimens from treated animals were collected at the study endpoint and analyzed for LC3B and p62 levels by immunohistochemistry.[1]



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Figure 2: Generalized experimental workflow for preclinical safety assessment.

Conclusion

The publicly available preclinical data suggest that **ROC-325** is a promising and well-tolerated autophagy inhibitor with a favorable safety profile in animal models of cancer and pulmonary hypertension. Its selectivity for malignant cells over normal cells is a significant advantage.[1] While the detailed quantitative data from formal toxicology studies remain proprietary, the existing research provides a strong rationale for the continued investigation of **ROC-325** in clinical settings for autophagy-dependent malignancies and other relevant diseases.[2] Further publications or company disclosures will be necessary to provide a more in-depth, quantitative assessment of its safety and tolerability.

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- To cite this document: BenchChem. [Preclinical Safety and Tolerability of ROC-325: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566339#preclinical-data-on-roc-325-safety-and-tolerability]

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